molecular formula C17H18N4O B262798 2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide

2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide

Cat. No. B262798
M. Wt: 294.35 g/mol
InChI Key: SVMOZLFNYUDOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide, also known as BTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide is not fully understood, but it is believed to work by inhibiting enzymes involved in cancer cell proliferation and by inducing apoptosis in cancer cells. 2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide has been shown to have low toxicity and is well-tolerated in lab experiments. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. 2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide has several advantages for lab experiments, including its low toxicity, high stability, and ease of synthesis. However, it also has some limitations, such as its limited solubility in water and its potential to form aggregates in solution.

Future Directions

There are several future directions for research on 2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide. One area of research is to investigate its potential as a drug delivery system for targeted drug delivery. Another area of research is to explore its potential as a photoactive material for use in solar cells and other electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide and its potential applications in medicinal chemistry.
In conclusion, 2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide is a promising chemical compound with potential applications in various fields. Its simple synthesis method, low toxicity, and high stability make it an attractive candidate for further research. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in drug delivery, material science, and other fields.

Synthesis Methods

2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide can be synthesized using a simple and efficient method. The most common method involves the reaction of mesityl chloride with 1H-1,2,3-benzotriazole in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide.

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide has been extensively studied for its potential applications in various fields such as material science, organic synthesis, and medicinal chemistry. In material science, 2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide has been used as a corrosion inhibitor for metals and as a stabilizer for polymers. In organic synthesis, 2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide has been used as a catalyst for various reactions such as the Friedel-Crafts reaction and the Suzuki-Miyaura cross-coupling reaction. In medicinal chemistry, 2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide has been studied for its potential as an anticancer agent and as a drug delivery system.

properties

Product Name

2-(1H-1,2,3-benzotriazol-1-yl)-N-mesitylacetamide

Molecular Formula

C17H18N4O

Molecular Weight

294.35 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C17H18N4O/c1-11-8-12(2)17(13(3)9-11)18-16(22)10-21-15-7-5-4-6-14(15)19-20-21/h4-9H,10H2,1-3H3,(H,18,22)

InChI Key

SVMOZLFNYUDOKF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N=N2)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=CC=CC=C3N=N2)C

Origin of Product

United States

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